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Compound of Interest

Compound Name: Magnesium sulfate trihydrate

Cat. No.: B093823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of

magnesium sulfate trihydrate (MgSO₄·3H₂O). The information presented herein is curated for

professionals in research, scientific, and pharmaceutical development fields, offering detailed

crystallographic data, experimental protocols, and a logical workflow for structural analysis.

Introduction to the Crystal Structure
Magnesium sulfate trihydrate is a hydrate of magnesium sulfate that has been a subject of

interest due to its presence in geological formations, including on Mars, and its role in various

industrial processes.[1] Understanding its crystal structure is fundamental to elucidating its

physical and chemical properties. The definitive structural analysis has been performed on its

deuterated analogue, MgSO₄·3D₂O, utilizing single-crystal neutron and X-ray diffraction

techniques.[1]

The structure of magnesium sulfate trihydrate is characterized by sheets of corner-linked

MgO₆ octahedra and SO₄ tetrahedra.[2] This arrangement accounts for its macroscopic flat,

bladed crystal morphology.[1]
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Magnesium sulfate trihydrate exhibits a phase transition at approximately 245 K. Above this

temperature, it adopts an orthorhombic crystal system, which transitions to a monoclinic system

at lower temperatures. This transition is attributed to the orientational ordering of disordered

hydrogen bonds.[1]

Unit Cell Parameters
The unit cell dimensions for the deuterated analogue (MgSO₄·3D₂O) have been determined at

various temperatures.

Temperat
ure (K)

Crystal
System

Space
Group

a (Å) b (Å) c (Å) β (°)

295
Orthorhom

bic
Pbca 8.1925(2) 10.9210(2) 12.3866(4) 90

8 Monoclinic P2₁/c 12.3616(5) 8.1414(3) 10.8324(2) 91.131(3)

Data sourced from Fortes et al.[1]

Atomic Coordinates
The atomic coordinates for MgSO₄·3D₂O at 295 K in the orthorhombic Pbca space group are

presented below.
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Atom x y z

Mg 0.2521(10) 0.4985(8) 0.6251(7)

S 0.2443(11) 0.1581(8) 0.8353(7)

O1 0.2505(11) 0.0213(8) 0.8037(7)

O2 0.0881(11) 0.2033(8) 0.8041(7)

O3 0.3541(11) 0.2059(8) 0.7631(7)

O4 0.2847(11) 0.1919(8) 0.9429(7)

Ow1 0.5000(0) 0.3986(9) 0.5898(7)

Ow2 0.5000(0) 0.6083(9) 0.6541(7)

Ow3 0.0000(0) 0.5512(9) 0.6923(7)

D1A 0.5000(0) 0.3801(10) 0.5187(8)

D1B 0.5000(0) 0.3401(10) 0.6385(8)

D2A 0.5000(0) 0.6272(10) 0.7250(8)

D2B 0.5000(0) 0.6661(10) 0.6042(8)

D3A 0.0000(0) 0.6091(10) 0.7410(8)

D3B 0.0000(0) 0.4932(10) 0.7410(8)

Data sourced from Fortes et al. Experimental Report.[2]

Note: Bond lengths and angles can be calculated from the provided atomic coordinates and

unit cell parameters. A comprehensive list of bond lengths and angles was not explicitly

available in the reviewed literature.

Experimental Protocols
Synthesis of Magnesium Sulfate Trihydrate Single
Crystals
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High-quality single crystals of MgSO₄·3H₂O suitable for diffraction studies can be synthesized

via a controlled evaporation method.

Materials:

Magnesium sulfate (reagent grade)

Deionized water (or D₂O for deuterated crystals)

Reactor vessel (e.g., a three-necked flask)

Heating mantle with temperature controller

Condenser

Procedure:

Prepare a 25 wt% aqueous solution of magnesium sulfate.[3]

Transfer the solution to the reactor vessel.

Heat the solution to a temperature between 106 °C and 111 °C.[4] A stable temperature of

105 °C has also been reported as effective.[3]

Maintain this temperature and allow for gentle evaporation of the solvent over a period of 48

to 72 hours without stirring.[3]

Crystals of magnesium sulfate trihydrate will precipitate from the solution.

Separate the crystals from the mother liquor via filtration or centrifugation.

Dry the resulting crystals. For example, by spinning dry in a centrifuge.[4]

Single-Crystal Neutron Diffraction
Neutron diffraction is a powerful technique for locating the positions of light atoms, such as

hydrogen (or deuterium), with high precision.

Instrumentation:
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A single-crystal neutron diffractometer, such as the VIVALDI instrument at the Institut Laue-

Langevin (ILL).[1][5]

Procedure:

Crystal Mounting: A suitable single crystal (typically on the order of 1 mm³) is selected and

mounted on a goniometer head.[1]

Data Collection: The mounted crystal is placed in the neutron beam. The VIVALDI

diffractometer utilizes a polychromatic neutron beam and a large cylindrical image-plate

detector to survey a significant volume of reciprocal space.[5]

Temperature Control: For low-temperature studies to observe phase transitions, a cryostat is

used to cool the crystal.

Data Processing: The collected diffraction data (Laue patterns) are processed to determine

the unit cell parameters and space group. The integrated intensities of the Bragg reflections

are extracted for structure solution and refinement.

X-ray Diffraction and Rietveld Refinement
X-ray diffraction is complementary to neutron diffraction and is used to determine the overall

crystal structure. Rietveld refinement is a computational method used to refine the crystal

structure model against the powder diffraction data.

Instrumentation:

A high-resolution powder diffractometer, such as the HRPD at the ISIS neutron spallation

source for neutron powder diffraction, or a laboratory X-ray diffractometer.[1]

Procedure:

Sample Preparation: A powdered sample of the crystalline material is prepared.

Data Collection: The powder diffraction pattern is collected over a range of scattering angles

(2θ).

Rietveld Refinement:
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Initial Model: A starting structural model is required, which includes the space group,

approximate unit cell parameters, and atomic positions. This can be obtained from single-

crystal data or from isostructural compounds.

Profile Fitting: The Rietveld method employs a least-squares approach to fit a calculated

diffraction profile to the experimental data.[6]

Parameter Refinement: Various parameters are refined iteratively, including:

Background parameters

Unit cell parameters

Peak shape parameters

Atomic coordinates

Isotropic or anisotropic displacement parameters (thermal parameters)

Site occupancy factors

Convergence: The refinement is continued until the calculated and observed patterns

show a good agreement, indicated by statistical indicators such as R-factors (e.g., Rwp,

Rp) and a goodness-of-fit parameter (χ²).

Workflow for Crystal Structure Analysis
The logical flow for the complete crystal structure analysis of magnesium sulfate trihydrate is

depicted in the following diagram.
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Workflow for the crystal structure analysis of magnesium sulfate trihydrate.
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This comprehensive guide provides a foundational understanding of the crystal structure of

magnesium sulfate trihydrate, supported by detailed data and experimental methodologies.

This information is intended to be a valuable resource for researchers and professionals

engaged in materials science, crystallography, and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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